molecular formula C14H11BrO3 B455584 4-[(4-Bromophenoxy)methyl]benzoic acid CAS No. 364623-84-7

4-[(4-Bromophenoxy)methyl]benzoic acid

Cat. No.: B455584
CAS No.: 364623-84-7
M. Wt: 307.14g/mol
InChI Key: SBTXPVSBPVKUCV-UHFFFAOYSA-N
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Description

4-[(4-Bromophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C14H11BrO3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-[(4-bromophenoxy)methyl] group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenoxy)methyl]benzoic acid typically involves the reaction of 4-bromophenol with benzyl bromide in the presence of a base, followed by the oxidation of the resulting intermediate to form the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate.

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: Elevated temperatures around 80-100°C.

    Oxidizing Agent: Potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones.

    Reduction Reactions: The carboxyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Sodium azide or thiourea in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted benzoic acids, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Bromophenoxy)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Similar structure but lacks the phenoxy group.

    4-(4-Bromo-phenoxymethyl)benzoic acid: Similar structure with slight variations in the substitution pattern.

    4-(5-Arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids: Contains additional functional groups that confer different properties.

Uniqueness

4-[(4-Bromophenoxy)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the phenoxy group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[(4-bromophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXPVSBPVKUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342848
Record name 4-[(4-Bromophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364623-84-7
Record name 4-[(4-Bromophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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